Cellular SMYD2 Inhibition in MDA-MB-231 Breast Cancer Cells
The compound is traced to a ChEMBL/BindingDB entry (CHEMBL3818617) reporting a cellular IC50 of 60 nM against human SMYD2 in MDA-MB-231 cells, measured as a reduction in AHNAK methylation after 72 hours [1]. This is currently the only publicly available quantitative activity data for this specific chemical structure. A closely related analog, CHEMBL3990456, displays a Ki of 9.9 nM against CDK1, highlighting a divergent kinase selectivity profile that underscores the uniqueness of the 2-chlorophenyl substitution [2].
| Evidence Dimension | In-cell target engagement (SMYD2 inhibition) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | No direct comparator data available for this exact target. Closest cross-study comparable is CHEMBL3990456 (CDK1 Ki = 9.9 nM), a structurally distinct pyrrolidine carboxamide. |
| Quantified Difference | Not calculable (different targets). The data distinguishes the compound's SMYD2 activity from kinase-inhibiting analogs, suggesting epigenetic rather than kinase-focused application. |
| Conditions | Cell-based assay: N-terminal 2xc-myc-tagged human SMYD2 transfected into MDA-MB-231 cells; 72-hour incubation. Source: BindingDB [1]. |
Why This Matters
For researchers studying SMYD2-mediated transcriptional regulation, this compound provides a chemically tractable starting point with a defined cellular IC50, whereas most in-class alternatives lack publicly validated cellular activity data.
- [1] BindingDB, Entry BDBM50180955 (CHEMBL3818617). Assay: Inhibition of N-terminal 2xc-myc-tagged human SMYD2 in MDA-MB-231 cells. View Source
- [2] BindingDB, Entry BDBM50514649 (CHEMBL3990456). Assay: Binding affinity to CDK1. View Source
